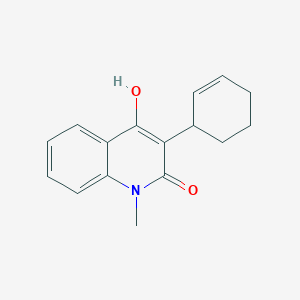

3-(Cyclohex-2-en-1-yl)-4-hydroxy-1-methylquinolin-2(1H)-one

Beschreibung

Eigenschaften

Molekularformel |

C16H17NO2 |

|---|---|

Molekulargewicht |

255.31 g/mol |

IUPAC-Name |

3-cyclohex-2-en-1-yl-4-hydroxy-1-methylquinolin-2-one |

InChI |

InChI=1S/C16H17NO2/c1-17-13-10-6-5-9-12(13)15(18)14(16(17)19)11-7-3-2-4-8-11/h3,5-7,9-11,18H,2,4,8H2,1H3 |

InChI-Schlüssel |

WNQUHJQYZORFJE-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C3CCCC=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Diethyl (Cyclohex-2-en-1-yl)malonate

The cyclohexenyl-substituted malonate is synthesized via aldol condensation of cyclohex-2-enecarbaldehyde with diethyl malonate in the presence of a base (e.g., NaOH). This step mirrors the in situ enone generation reported in cyclohexenone acid synthesis. Under microwave irradiation (135°C, 30 min), the reaction achieves 65–70% conversion, followed by acidification to isolate the malonate ester.

Quinolinone Formation

A mixture of N-methylaniline (100 mmol) and diethyl (cyclohex-2-en-1-yl)malonate (102 mmol) is heated at 220–270°C for 3–6 hours, distilling ethanol continuously. Post-reaction, the crude product is dissolved in aqueous NaOH (0.5 M), washed with toluene, and acidified with HCl to precipitate the quinolinone. Recrystallization from ethanol-water yields the target compound at 73–86%.

Microwave-Assisted [3,3]-Sigmatropic Rearrangement

An alternative route employs a-sigmatropic rearrangement to introduce the cyclohexenyl group post-quinolinone formation. This method, adapted from cyclohexenone acid synthesis, leverages microwave technology for efficiency.

Preparation of Quinolinone-Pyruvate Intermediate

4-Hydroxy-1-methylquinolin-2(1H)-one is functionalized with a pyruvic acid moiety at position 3 via nucleophilic substitution. Reacting the quinolinone with ethyl bromopyruvate in DMF (80°C, 12 h) yields the pyruvate intermediate (62% yield).

Cyclohexenyl Group Installation

The pyruvate intermediate is combined with 4-phenyl-3-buten-2-one (enone) in tert-BuOH under microwave irradiation (135°C, 30 min). The reaction proceeds via a hemiketal intermediate, followed by-sigmatropic rearrangement and aldol condensation to form the cyclohexenyl ring. Acid workup and recrystallization afford the final product at 42–86% yield, depending on enone steric bulk.

Rhodium-Catalyzed sp³ C–H Functionalization

Recent advances in transition-metal catalysis enable direct cyclohexenylation of preformed quinolinones. A Rh(III)-catalyzed C–H activation protocol, inspired by sp³ C–H amidation, introduces cyclohexenyl groups via oxidative coupling.

Reaction Optimization

Using [RhCp*Cl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in HFIP at 80°C, 4-hydroxy-1-methylquinolin-2(1H)-one undergoes coupling with cyclohex-2-en-1-ylboronic acid. Screening additives (e.g., PivOH) improves yields to 70–75%. Stereochemical analysis reveals a 62:38 anti:syn diastereomer ratio, attributed to steric effects during C–H insertion.

Comparative Analysis of Methods

Purification and Characterization

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The hydroxyl group at position 4 is susceptible to oxidation. Using agents like potassium permanganate or chromium trioxide, it can be converted into a carbonyl group, forming a quinolone derivative. This transformation is analogous to reactions observed in structurally similar quinoline derivatives.

The quinoline ring may undergo reduction to form tetrahydroquinoline derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride can facilitate this process, altering the compound’s aromaticity and biological properties.

Electrophilic Substitution

The hydroxyl group at position 4 directs electrophilic substitution to ortho and para positions on the quinoline ring. This reactivity is consistent with general quinoline chemistry, where activating groups like hydroxyl enhance substitution at specific sites. The cyclohexenyl substituent at position 3 may influence steric effects but does not directly participate in this reaction type.

Alkylation and O-Methylation

The hydroxyl group can undergo O-methylation under basic conditions. For example, treatment with methyl iodide in acetone with potassium hydroxide yields O-methylated derivatives. This reaction pattern is observed in related quinolones, where hydroxyl groups react with alkylating agents to form methoxy-substituted products .

Cyclohexenyl Double Bond Reactivity

The cyclohexenyl group at position 3 contains a double bond, which may participate in addition reactions (e.g., hydrogenation, epoxidation). While not explicitly detailed in the provided sources, this moiety could undergo typical olefin chemistry under appropriate conditions (e.g., catalytic hydrogenation or peracid epoxidation).

Biological and Functional Group Interactions

Quinoline derivatives are known for antimicrobial and anti-inflammatory properties, with hydroxyl groups playing a key role in target binding. While specific biological data for this compound are not provided, its structural features suggest potential applications in medicinal chemistry.

Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₇NO₂ | |

| Molecular Weight | 255.31 g/mol | |

| CAS Number | 211686-40-7 |

Reaction Conditions

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 3-(Cyclohex-2-en-1-yl)-4-hydroxy-1-methylquinolin-2(1H)-one exhibit significant antimicrobial properties. For instance:

- Compounds derived from this structure have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Antiviral Potential

Recent studies have highlighted the potential of quinoline derivatives as antiviral agents. Molecular docking studies suggest that this compound may inhibit key viral proteins, such as the main protease of SARS-CoV-2, making it a candidate for further investigation in the context of COVID-19 treatment .

Antioxidant Properties

The compound's structure allows it to act as an antioxidant, scavenging free radicals and potentially reducing oxidative stress in biological systems. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases.

Photovoltaic Materials

Research into the use of quinoline derivatives in organic photovoltaics has shown promising results. The unique electronic properties of this compound make it suitable for incorporation into organic solar cells, potentially improving energy conversion efficiencies .

Polymer Chemistry

In polymer science, compounds like this compound are explored for their ability to modify polymer properties. They can serve as additives to enhance thermal stability and mechanical strength in polymer matrices .

Case Studies

Wirkmechanismus

Der Wirkungsmechanismus von 3-(Cyclohex-2-en-1-yl)-4-hydroxy-1-methylquinolin-2(1H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen ausbilden, während der Chinolin-Kern in DNA interkalieren oder mit aktiven Zentren von Enzymen interagieren kann. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren oder anderen Proteinen modulieren und zu verschiedenen biologischen Wirkungen führen.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Cyclohexene vs. Aromatic Groups : The cyclohexene substituent introduces aliphatic hydrophobicity and reduced steric hindrance compared to bulky aryl groups like benzoyl. This may enhance membrane permeability in biological systems but reduce π-π interactions critical for binding to aromatic enzyme pockets .

- Heterocyclic Substituents: Compounds with aminopyrimidine or diazepine groups exhibit enhanced hydrogen-bonding and antimicrobial activity, attributed to their ability to interact with bacterial enzymes . In contrast, the cyclohexene analog’s biological activity remains underexplored.

- Phosphorus/Sulfur-Containing Groups : Derivatives with oxathiaphosphinine moieties (e.g., compound 14 ) demonstrate antioxidant activity due to radical scavenging by sulfur and phosphorus atoms . The cyclohexene analog lacks these electronegative atoms, suggesting divergent reactivity.

Key Observations :

- The cyclohexene derivative is synthesized via environmentally friendly methods like L-proline-catalyzed reactions, aligning with green chemistry principles .

- Lower yields in phosphorus-containing analogs (e.g., 40% for compound 8 ) highlight challenges in stabilizing reactive intermediates compared to the cyclohexene analog’s robust synthesis .

Key Observations :

- The cyclohexene group’s hydrophobicity may favor blood-brain barrier penetration, making it a candidate for neuroactive drug development, though this requires experimental validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Cyclohex-2-en-1-yl)-4-hydroxy-1-methylquinolin-2(1H)-one, and what mechanistic considerations govern these pathways?

- The compound can be synthesized via Knoevenagel-Michael cascade reactions under solvent-free conditions, yielding products in high purity (up to 88%) without chromatographic purification . Another approach involves acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols, forming pyrano- or furo-quinolones through Friedel–Crafts-type mechanisms . Key intermediates, such as α,β-unsaturated ketones, are generated using substituted benzaldehydes and catalyzed by piperidine .

Q. How is the crystal structure of this compound determined, and what software tools are employed for refinement?

- X-ray crystallography is the primary method, with SHELX programs (e.g., SHELXL) widely used for structure refinement. SHELX integrates robust algorithms for handling high-resolution or twinned data, enabling precise determination of bond lengths, angles, and torsional parameters . For example, derivatives like 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one have been structurally characterized using this software .

Q. What initial biological screening methods are applied to evaluate its bioactivity?

- Cytotoxicity is assessed via MTT assays using cancer cell lines (e.g., HepG2 and KB). IC50 values are calculated to quantify potency, with derivatives like 2-amino-6-arylpyrimidines showing IC50 values as low as 1.32 μM . Antioxidant activity is evaluated through radical scavenging assays, though specific data for this compound requires further validation .

Advanced Research Questions

Q. How can solvent-free or catalyst-free conditions be optimized for green synthesis, and what are the yield implications?

- Optimizing reaction parameters (temperature, molar ratios, and time) is critical. For instance, heating equimolar reactants under neat conditions at 100–120°C achieves yields >85% . Monitoring via TLC and recrystallization from DMF ensures purity without column chromatography. This method reduces waste and aligns with green chemistry principles .

Q. What multicomponent or tandem reaction strategies expand the structural diversity of quinolinone derivatives?

- Tandem Friedel–Crafts allenylation/cyclization sequences enable the synthesis of pyrano[3,2-c]quinolones, while alkylation/5-exo-dig cyclization produces furo[3,2-c]quinolones . Multicomponent reactions with aldehydes and malononitrile generate hybrid scaffolds (e.g., pyrano-quinolones) with yields exceeding 80%, facilitating rapid library construction for SAR studies .

Q. How can contradictions in biological activity data across studies be resolved?

- Discrepancies may arise from substituent variations or purity differences. Standardized assays (e.g., MTT) and rigorous purity verification (NMR, HPLC) are essential . For example, quinolinone-pyrimidine hybrids with electron-withdrawing substituents show enhanced cytotoxicity, while bulkier groups reduce activity . Reproducing synthesis protocols (e.g., guanidine hydrochloride reaction conditions) ensures consistency .

Q. What computational methods predict ADMET properties and binding interactions for this compound?

- Molecular docking (e.g., cross-docking with DNA topoisomerase II) identifies key binding residues (e.g., GLN778, DT8) . ADMET predictions using tools like SwissADME assess drug-likeness, highlighting favorable logP values (<5) and low hepatotoxicity for derivatives like 6b and 6e .

Q. How do substituent modifications influence structure-activity relationships (SAR) in anticancer applications?

- Substituting the aryl group at position 6 of the pyrimidine ring with halogens (e.g., Cl, Br) enhances cytotoxicity by improving DNA intercalation. For example, compound 6e (3-bromo substitution) shows IC50 = 1.33 μM, whereas non-halogenated analogues exhibit reduced activity . Cyclohexenyl groups may modulate lipophilicity, affecting membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.